molecular formula C19H15ClN2O5S B14211311 Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- CAS No. 823782-38-3

Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-

Cat. No.: B14211311
CAS No.: 823782-38-3
M. Wt: 418.9 g/mol
InChI Key: KVKCDCDVSMAXDS-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. One common method includes the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-(4-nitrophenoxy)aniline under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzenesulfonamides.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide to bicarbonate, disrupting cellular processes that rely on this reaction. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase selectively makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

823782-38-3

Molecular Formula

C19H15ClN2O5S

Molecular Weight

418.9 g/mol

IUPAC Name

3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H15ClN2O5S/c1-13-18(20)3-2-4-19(13)28(25,26)21-14-5-9-16(10-6-14)27-17-11-7-15(8-12-17)22(23)24/h2-12,21H,1H3

InChI Key

KVKCDCDVSMAXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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